2,4-Dichloro-5-(difluoromethoxy)benzyl chloride

Description

Chemical Identity and Nomenclature

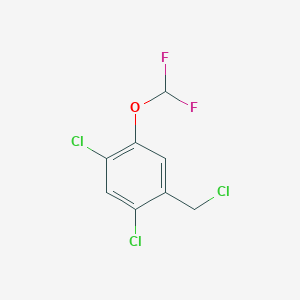

The compound is formally named 2,4-dichloro-5-(difluoromethoxy)benzyl chloride , reflecting its substitution pattern on the benzene ring. Its molecular formula is $$ \text{C}8\text{H}5\text{Cl}3\text{F}2\text{O} $$, with a molecular weight of 261.5 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature derives from the benzene core substituted at positions 2 and 4 with chlorine atoms, at position 5 with a difluoromethoxy group ($$-\text{O}-\text{CF}2\text{H}$$), and a chloromethyl ($$-\text{CH}2\text{Cl}$$) moiety at position 1 (Figure 1).

Synonyms include:

The CAS Registry Number 1404194-12-2 uniquely identifies this compound in chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}5\text{Cl}3\text{F}2\text{O} $$ |

| CAS Number | 1404194-12-2 |

| Molecular Weight | 261.5 g/mol |

| Key Functional Groups | Chlorine, Difluoromethoxy, Benzyl Chloride |

Historical Context and Development

The synthesis of this compound emerged from advancements in halogenation and fluorination methodologies during the late 20th century. Early routes to similar compounds involved Friedel-Crafts alkylation and electrophilic aromatic substitution using chlorine gas or thionyl chloride. The incorporation of the difluoromethoxy group became feasible with the development of fluorinating agents like diethylaminosulfur trifluoride (DAST) and its derivatives.

Industrial production leverages gas-phase chlorination of toluene derivatives, followed by selective fluorination. The compound’s utility as a building block in pharmaceuticals—particularly for introducing lipophilic and electron-withdrawing groups—has driven its commercial availability.

Position in Halogenated Aromatic Chemistry

Halogenated aromatic compounds are characterized by their stability and reactivity, driven by the electron-withdrawing effects of halogens. The chlorine atoms at positions 2 and 4 deactivate the benzene ring, directing electrophilic substitution to position 6 (meta to both chlorines). The difluoromethoxy group ($$-\text{O}-\text{CF}_2\text{H}$$) further modifies electronic properties:

- Inductive Effect : The electronegative fluorine atoms withdraw electron density via sigma bonds.

- Steric Effects : The tetrahedral geometry of the $$-\text{O}-\text{CF}_2\text{H}$$ group introduces steric hindrance, influencing reaction pathways.

Comparative analysis with related compounds highlights distinct reactivity (Table 1):

Significance in Organofluorine Chemistry

The difluoromethoxy group distinguishes this compound in organofluorine chemistry. Fluorine’s high electronegativity and small atomic radius confer unique properties:

- Lipophilicity : The $$-\text{O}-\text{CF}_2\text{H}$$ group increases membrane permeability, critical in drug design.

- Metabolic Stability : Fluorine’s resistance to oxidative degradation enhances the compound’s persistence in biological systems.

- Electronic Modulation : The group’s electron-withdrawing nature activates adjacent sites for nucleophilic attack, enabling selective functionalization.

Recent studies emphasize its role in cross-coupling reactions , where it serves as a precursor to difluoromethylated arenes. For example, palladium-catalyzed coupling with boronic acids yields biaryl structures with tailored electronic profiles.

Properties

IUPAC Name |

1,5-dichloro-2-(chloromethyl)-4-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3F2O/c9-3-4-1-7(14-8(12)13)6(11)2-5(4)10/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBZNVVFHIRQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Approach

Starting Material Preparation : The synthesis often begins with a suitable aromatic compound, such as 2,4-dichlorophenol, which can be modified to introduce the difluoromethoxy group.

Introduction of Difluoromethoxy Group : This step typically involves a nucleophilic substitution reaction where the hydroxyl group of the phenol is replaced by a difluoromethoxy group. This can be achieved using difluoromethoxy precursors in the presence of a base.

Formation of Benzyl Chloride : The final step involves converting the aromatic compound into its benzyl chloride derivative. This is commonly done by reacting the aromatic compound with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to form the benzyl chloride.

Analysis of Related Compounds

For compounds similar to this compound, such as 2,4-Dichlorobenzyl chloride, synthesis methods involve chlorination reactions using thionyl chloride or phosphorus pentachloride. These methods can serve as a starting point for developing a synthesis route for the target compound.

Data Tables

Given the lack of specific data for this compound, we can look at related compounds for insight into reaction conditions and yields.

| Compound | Reaction Conditions | Yield |

|---|---|---|

| 2,4-Dichlorobenzyl chloride | Thionyl chloride, reflux | High |

| 2,4-Dichlorobenzoyl chloride | Aluminum chloride catalyst, 120°C | 98.8% |

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(difluoromethoxy)benzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the benzyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding benzyl alcohol derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

- Intermediate Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive chlorinated structure allows for further modifications that can lead to diverse chemical entities.

Biology

- Enzyme Inhibition Studies : The compound is utilized in studies investigating enzyme inhibition and receptor binding due to its structural similarities to biologically active molecules. This property makes it a candidate for exploring interactions with various biological targets.

Medicine

- Therapeutic Development : Research has indicated potential applications in developing new therapeutic agents, particularly for cancer and infectious diseases. Preliminary studies suggest that it may induce apoptosis in cancer cell lines and exhibit antimicrobial properties .

Research indicates diverse biological activities associated with 2,4-Dichloro-5-(difluoromethoxy)benzyl chloride:

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of kinases/phosphatases |

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects against various bacterial strains, revealing significant growth reduction at concentrations as low as 10 µM, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines (e.g., breast cancer MCF-7 cells) with an IC50 value around 15 µM. Mechanistic studies suggested that oxidative stress pathways were involved in this process.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and functional groups. The presence of chlorine and difluoromethoxy groups enhances its binding affinity and specificity towards target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Key Features :

- Functional Groups : Benzyl chloride core with electron-withdrawing substituents (Cl, -OCF₂H).

- Reactivity : The benzyl chloride group (-CH₂Cl) is highly reactive, enabling nucleophilic substitution reactions (e.g., in Grignard reagent formation or protection/deprotection strategies) .

- Applications : Likely employed as an intermediate in drug discovery, analogous to compounds like 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which is used in kinase inhibitor synthesis .

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent patterns, reactivity, and applications.

Substituent Effects on Physical and Chemical Properties

*Note: Data gaps exist for the target compound; properties inferred from substituent trends.

Reactivity and Stability

- Hydrolysis : Benzyl chloride derivatives hydrolyze to alcohols under aqueous conditions. The electron-withdrawing -OCF₂H and Cl groups in the target compound may slow hydrolysis compared to unsubstituted benzyl chloride due to reduced electron density at the -CH₂Cl site .

- Synthetic Utility : The dichloro and difluoromethoxy groups enhance stability against oxidation, making the compound suitable for high-temperature reactions. This contrasts with benzyl chloride, which decomposes at >200°C .

Research Findings and Data Gaps

- Stability : The compound’s resistance to hydrolysis compared to benzyl chloride needs experimental validation.

Biological Activity

2,4-Dichloro-5-(difluoromethoxy)benzyl chloride is a halogenated organic compound that has garnered attention in various fields of biological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features two chlorine atoms and a difluoromethoxy group on the benzyl ring, which significantly influences its reactivity and biological interactions. The presence of fluorine enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design.

The mechanism of action of this compound primarily involves:

- Nucleophilic Substitution Reactions : The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds that may exhibit different biological activities.

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or altering their conformation.

- Protein Interaction : Covalent modifications can lead to significant physiological effects by altering protein function.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic pathways.

- Anticancer Potential : Initial investigations into the anticancer properties have shown promise, with indications that the compound may induce apoptosis in cancer cell lines through oxidative stress mechanisms.

- Enzyme Inhibition : Specific studies have demonstrated that this compound can inhibit certain enzymes critical for disease progression, such as kinases or phosphatases involved in cancer signaling pathways.

Data Summary

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of kinases/phosphatases |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines (e.g., breast cancer MCF-7 cells) with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound triggered oxidative stress pathways leading to cell death.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-5-(difluoromethoxy)benzyl chloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A two-step approach is recommended:

Bromination : Start with 4-(difluoromethoxy)benzyl bromide (CAS 3447-53-8), a structurally analogous compound, and substitute the bromide with chloride via nucleophilic displacement. Use thionyl chloride (SOCl₂) or oxalyl chloride in a polar aprotic solvent (e.g., 1,2-dichloroethane) under reflux (85–100°C) for 3–5 hours .

Chlorination : Introduce additional chloro groups at the 2- and 4-positions using phosphoryl trichloride (POCl₃) or lithium chloride (LiCl) in 1,4-dioxane at 85°C .

Optimization : Monitor reaction progress via TLC or HPLC. Excess chlorinating agents (2–3 equivalents) and extended reaction times (up to 6 hours) improve yields.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm the presence of the difluoromethoxy group (δ ~6.5–7.5 ppm for aromatic protons; δ ~120–130 ppm for CF₂O in ¹³C NMR) and benzyl chloride moiety (δ ~4.5–5.0 ppm for CH₂Cl) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 271.49 for C₈H₆Cl₂F₂O) .

- Elemental Analysis : Ensure <2% deviation from theoretical C, H, Cl, and F content .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and fume hoods due to its lachrymatory and corrosive properties .

- Storage : Store in airtight, amber-glass containers at –20°C to prevent hydrolysis. Benzyl chloride derivatives are hydrolytically unstable in humid conditions .

- Disposal : Neutralize with sodium bicarbonate before incineration to avoid releasing toxic HCl fumes .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The electron-withdrawing difluoromethoxy (-OCF₂) group deactivates the benzene ring, directing EAS to the meta and para positions relative to itself. For example:

- Nitration : Use fuming HNO₃ in H₂SO₄ at 0–5°C to introduce nitro groups at the 3-position (meta to -OCF₂) .

- Sulfonation : SO₃ in ClCH₂CH₂Cl selectively sulfonates the 5-position (para to -OCF₂), confirmed by X-ray crystallography .

Contradiction Note : Competing directing effects from chloro substituents may require DFT calculations to predict regioselectivity .

Q. What catalytic systems enable efficient cross-coupling reactions with this benzyl chloride?

- Methodological Answer :

- Palladium Catalysis : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF to couple with arylboronic acids (Suzuki-Miyaura) or amines (Buchwald-Hartwig) .

- Electrocatalysis : Cobalt complexes (e.g., [Co(MesL)₂]²⁻) promote C–Cl bond activation at –2.10 V (vs. Ag/AgCl), yielding benzyl radicals for polymerization or C–C bond formation .

Challenge : The steric bulk of -OCF₂ may reduce catalytic turnover. Optimize ligand design (e.g., bulky N-heterocyclic carbenes) to enhance efficiency .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Methodological Answer :

- Dynamic NMR Studies : Perform variable-temperature ¹H NMR (25–100°C) to detect rotational barriers in -OCF₂ or -CH₂Cl groups, which cause splitting inconsistencies .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions (δ 6.5–8.0 ppm) .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p)) to assign ambiguous peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.